Piperidin-3-ylmethyl methanesulfonate
CAS No.: 405090-41-7
Cat. No.: VC8271700
Molecular Formula: C7H15NO3S
Molecular Weight: 193.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 405090-41-7 |
|---|---|
| Molecular Formula | C7H15NO3S |
| Molecular Weight | 193.27 g/mol |
| IUPAC Name | piperidin-3-ylmethyl methanesulfonate |
| Standard InChI | InChI=1S/C7H15NO3S/c1-12(9,10)11-6-7-3-2-4-8-5-7/h7-8H,2-6H2,1H3 |
| Standard InChI Key | WVJYYXZISOKSCL-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)OCC1CCCNC1 |
| Canonical SMILES | CS(=O)(=O)OCC1CCCNC1 |
Introduction
Chemical and Physical Properties
Piperidin-3-ylmethyl methanesulfonate exhibits distinct physicochemical characteristics that underpin its utility in synthetic chemistry. Table 1 summarizes its key properties derived from safety data sheets and computational analyses .
Table 1: Physicochemical Properties of Piperidin-3-ylmethyl Methanesulfonate
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 193.26 g/mol |
| Density | Not reported |
| Melting Point | Not explicitly stated; inferred >100°C |
| Boiling Point | Decomposes before boiling |
| Solubility | Soluble in polar solvents (e.g., DMSO, water) |
| Stability | Stable under ambient conditions; hygroscopic |
Synthesis and Manufacturing Processes
Piperidin-3-ylmethyl methanesulfonate is synthesized through nucleophilic substitution reactions, typically involving piperidin-3-ylmethanol and methanesulfonyl chloride in anhydrous conditions. Patent literature describes analogous methods for producing methanesulfonate salts of piperidine derivatives, emphasizing the importance of stoichiometric control to avoid byproducts .
A representative synthesis pathway involves:
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Alkylation of Piperidine: Reacting piperidine with chloromethyl methanesulfonate in the presence of a base such as triethylamine.
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Purification: Recrystallization from ethanol or acetone to achieve >95% purity .
Critical Parameters:
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Temperature: Maintained at 0–5°C during sulfonation to prevent exothermic side reactions.
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Solvent Choice: Tetrahydrofuran (THF) or dichloromethane (DCM) ensures optimal reagent solubility.
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Yield: Typically 70–85%, depending on reaction scale and purification efficiency .
Industrial-scale production adheres to Good Manufacturing Practices (GMP), with stringent quality control via high-performance liquid chromatography (HPLC) to verify purity and residual solvent levels.
Future Directions in Research and Development
Ongoing research aims to expand the compound’s applications in:
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Targeted Drug Delivery: Functionalizing nanoparticles with piperidin-3-ylmethyl methanesulfonate to improve blood-brain barrier penetration.
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Antiviral Therapeutics: Evaluating efficacy against enveloped viruses via membrane fusion inhibition.
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Green Chemistry: Developing solvent-free synthesis routes to reduce environmental impact.
Collaborative efforts between academia and industry are critical to addressing current limitations, such as moderate aqueous solubility and scale-up challenges.
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